molecular formula C20H20N2O3 B2890217 N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide CAS No. 1825629-33-1

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide

Cat. No. B2890217
CAS RN: 1825629-33-1
M. Wt: 336.391
InChI Key: LMHVCRNINYQACK-UHFFFAOYSA-N
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Description

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of naphthalene derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It also has neuroprotective effects and has been found to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide in lab experiments include its potent biological activities and its relatively easy synthesis. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide. One direction is to investigate its potential as a therapeutic agent in various diseases such as cancer and neurodegenerative disorders. Another direction is to develop more potent analogs of this compound with improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide involves the reaction of 2,5-dimethoxybenzoyl chloride with 2-amino-1,2,3,4-tetrahydronaphthalene in the presence of a base such as triethylamine. The resulting product is then treated with cyanide ion to yield the final compound.

Scientific Research Applications

N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,5-dimethoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities.

properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-16-7-8-18(25-2)17(11-16)19(23)22-20(13-21)10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHVCRNINYQACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2(CCC3=CC=CC=C3C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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